

# M351-0056: A Novel VISTA Agonist for Autoimmune Disease Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | M351-0056 |           |
| Cat. No.:            | B11199581 | Get Quote |

A Technical Overview for Researchers and Drug Development Professionals

#### **Abstract**

M351-0056 is a novel, small molecule compound identified as a potent agonist of the V-domain Ig Suppressor of T cell Activation (VISTA), a critical negative checkpoint regulator of the immune system. Research has demonstrated its potential as a therapeutic agent for a range of autoimmune diseases by enhancing VISTA-mediated immunosuppressive pathways. This document provides a comprehensive technical guide on M351-0056, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action through signaling pathway diagrams.

## Introduction to M351-0056 and its Target: VISTA

V-domain immunoglobulin suppressor of T-cell activation (VISTA), a type I transmembrane protein, is a crucial immune checkpoint molecule that plays a significant role in maintaining peripheral tolerance and regulating T-cell responses.[1] Expressed on myeloid cells, tumor-infiltrating lymphocytes, and naive T cells, VISTA acts as both a receptor and a ligand to negatively regulate T-cell activation.[1] Its multifaceted role in immune regulation has made it a compelling target for therapeutic intervention in autoimmune diseases.[1][2]

M351-0056 is a low molecular weight compound identified through virtual screening of a chemical library for its ability to bind to and modulate the activity of VISTA.[1][3] As a VISTA agonist, M351-0056 enhances the natural immunosuppressive functions of this protein, offering



a promising strategy for treating autoimmune conditions such as psoriasis and systemic lupus erythematosus (SLE).[4][5]

## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from preclinical studies on **M351-0056**.

| Parameter                                                         | Value           | Method                       | Source |
|-------------------------------------------------------------------|-----------------|------------------------------|--------|
| Binding Affinity (KD)<br>for human VISTA-<br>extracellular domain | 12.60 ± 3.84 μM | Microscale<br>Thermophoresis | [1][4] |
| Caption: Binding affinity of M351-0056 to human VISTA.            |                 |                              |        |

| In Vitro Efficacy                                                   | Observation                   | Cell Types                   | Source |
|---------------------------------------------------------------------|-------------------------------|------------------------------|--------|
| Cytokine Secretion                                                  | Decreased                     | PBMCs, human CD4+<br>T cells | [1][4] |
| Cell Proliferation                                                  | Suppressed                    | PBMCs                        | [1][4] |
| Regulatory T cells<br>(Tregs)                                       | Enhanced expression of Foxp3+ | Human T cells                | [1][4] |
| Caption: Summary of in vitro immunomodulatory effects of M351-0056. |                               |                              |        |



| In Vivo Efficacy (Imiquimod-<br>Induced Psoriasis Mouse<br>Model) | Observation | Source |
|-------------------------------------------------------------------|-------------|--------|
| Skin Inflammation                                                 | Ameliorated | [1]    |
| Ear Thickness                                                     | Reduced     | [1]    |
| Inflammatory Cytokine mRNA and Protein in Lesions                 | Decreased   | [1][4] |
| Caption: In vivo efficacy of M351-0056 in a psoriasis model.      |             |        |
|                                                                   |             |        |
| In Vivo Efficacy (cGVHD and MRL/lpr Lupus Mouse Models)           | Observation | Source |
| Autoantibody Levels                                               | Attenuated  | [5][6] |
| Renal Injury                                                      | Attenuated  | [5][6] |
| Inflammatory Cytokines and                                        | Attenuated  | [5][6] |
| Chemokines                                                        | Allendaled  | [-][-] |
| Chemokines  Immune Cell Expansion                                 | Inhibited   | [5][7] |

## **Mechanism of Action: Signaling Pathways**

M351-0056 exerts its immunomodulatory effects by engaging VISTA and subsequently influencing downstream signaling pathways. The two primary pathways identified are the JAK2-STAT2 pathway and the IFN-I and noncanonical NF-κB pathway.

### **JAK2-STAT2 Signaling Pathway**

M351-0056 in lupus models.



RNA sequencing analysis of peripheral blood mononuclear cells (PBMCs) treated with **M351-0056** revealed differential gene expression associated with the JAK2-STAT2 signaling pathway. [1] This suggests that **M351-0056**, upon binding to VISTA, initiates a signaling cascade that involves the Janus kinase 2 (JAK2) and the signal transducer and activator of transcription 2 (STAT2), leading to the observed immunosuppressive effects.[1][4]



Click to download full resolution via product page

Caption: M351-0056 activates the JAK2-STAT2 pathway via VISTA.

### IFN-I and Noncanonical NF-kB Pathway

In the context of lupus-like disease models, **M351-0056** has been shown to ameliorate disease progression by inhibiting the activation of the type I interferon (IFN-I) and the noncanonical nuclear factor-κB (NF-κB) pathways.[5][6] VISTA deficiency has been linked to the exacerbation of lupus through the aberrant activation of these pathways, and **M351-0056** appears to counteract this by enhancing VISTA's inhibitory function.[5][7]





Click to download full resolution via product page

Caption: M351-0056 inhibits IFN-I and noncanonical NF-kB pathways.

# **Experimental Protocols**Virtual Screening and Compound Identification

M351-0056 was identified from a library of approximately 130,000 small molecules through a computational approach.[1] A homology model of the VISTA 3D structure was developed, followed by virtual screening and molecular docking to identify potential ligands.[1][8] The binding postures of the docked ligands were visualized to select promising candidates, including M351-0056.[1]





Click to download full resolution via product page

Caption: Workflow for the identification of M351-0056.

#### **In Vitro Assays**

The biological activity of M351-0056 was assessed using in vitro experiments with human peripheral blood mononuclear cells (PBMCs) and CD4+ T cells.[4]

- Cytokine Secretion Assay: PBMCs or CD4+ T cells were stimulated in the presence or absence of M351-0056. Supernatants were collected, and cytokine levels (e.g., IFN-y, IL-17) were measured by ELISA.
- Cell Proliferation Assay: PBMCs were labeled with a fluorescent dye (e.g., CFSE) and stimulated. The proliferation was measured by flow cytometry based on dye dilution in the presence or absence of M351-0056.
- Treg Conversion Assay: Naive T cells were cultured under Treg-polarizing conditions with and without M351-0056. The percentage of Foxp3+ cells was determined by flow cytometry.



#### In Vivo Animal Models

- Imiquimod-Induced Psoriasis-like Dermatitis in Mice: Psoriasis-like skin inflammation was induced in mice by the topical application of imiquimod cream.[1] Mice were treated daily with M351-0056, and disease severity was assessed by measuring ear thickness and histological analysis of skin biopsies.[1] Expression of inflammatory markers in the skin lesions was quantified by qPCR and immunohistochemistry.[1][4]
- Lupus-like Disease Models (cGVHD and MRL/lpr mice): The therapeutic efficacy of M351-0056 in systemic lupus erythematosus was evaluated in the chronic graft-versus-host disease (cGVHD) and the MRL/lpr mouse models.[5] Animals were treated with M351-0056, and disease progression was monitored by measuring levels of autoantibodies (e.g., anti-dsDNA), proteinuria, and assessing kidney pathology through histological staining.[5][9]
   Spleens were analyzed by flow cytometry to determine the expansion of various immune cell populations.[7][9]

#### **Conclusion and Future Directions**

M351-0056 is a promising preclinical candidate for the treatment of autoimmune diseases. Its mode of action as a VISTA agonist, leading to the modulation of the JAK2-STAT2, IFN-I, and noncanonical NF-κB pathways, provides a strong rationale for its therapeutic potential.[4][5] The compound has demonstrated significant efficacy in vitro and in animal models of psoriasis and lupus.[1][5] Further investigation into its pharmacokinetic and toxicological profile is warranted to advance M351-0056 towards clinical development. This novel compound represents a significant step forward in the development of targeted therapies for autoimmune and inflammatory disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. M351-0056 is a novel low MW compound modulating the actions of the immunecheckpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]







- 2. Finding Suggests Treatment Approach for Autoimmune Diseases | NYU Langone News [nyulangone.org]
- 3. A Small Molecule Agonist Targeting VISTA Protheragen [protheragen.com]
- 4. M351-0056 is a novel low MW compound modulating the actions of the immunecheckpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imatinib and M351-0056 enhance the function of VISTA and ameliorate the development of SLE via IFN-I and noncanonical NF-κB pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imatinib and M351-0056 enhance the function of ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [M351-0056: A Novel VISTA Agonist for Autoimmune Disease Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11199581#m351-0056-in-autoimmune-disease-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com